molecular formula C16H20O2 B14702312 2,2'-Naphthalene-1,5-diyldipropan-2-ol CAS No. 24168-56-7

2,2'-Naphthalene-1,5-diyldipropan-2-ol

Cat. No.: B14702312
CAS No.: 24168-56-7
M. Wt: 244.33 g/mol
InChI Key: QZIRPTFOJIXAPH-UHFFFAOYSA-N
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Description

2,2’-Naphthalene-1,5-diyldipropan-2-ol is a chemical compound with a unique structure that includes a naphthalene core substituted with two propan-2-ol groups at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Naphthalene-1,5-diyldipropan-2-ol typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the propan-2-ol groups. One common method involves the use of Grignard reagents, where a naphthalene derivative is reacted with a Grignard reagent followed by hydrolysis to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2,2’-Naphthalene-1,5-diyldipropan-2-ol may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-Naphthalene-1,5-diyldipropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthalene-1,5-dicarboxylic acid, while reduction can produce 2,2’-Naphthalene-1,5-diyldipropane.

Scientific Research Applications

2,2’-Naphthalene-1,5-diyldipropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2’-Naphthalene-1,5-diyldipropan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene core can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethylnaphthalene: Similar in structure but lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    1,3-Diphenyl-2-propanone: Contains a similar propan-2-ol group but has a different core structure, leading to different chemical properties and applications.

Uniqueness

2,2’-Naphthalene-1,5-diyldipropan-2-ol is unique due to its combination of a naphthalene core with two propan-2-ol groups, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in organic synthesis, materials science, and medicinal chemistry.

Properties

CAS No.

24168-56-7

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

2-[5-(2-hydroxypropan-2-yl)naphthalen-1-yl]propan-2-ol

InChI

InChI=1S/C16H20O2/c1-15(2,17)13-9-5-8-12-11(13)7-6-10-14(12)16(3,4)18/h5-10,17-18H,1-4H3

InChI Key

QZIRPTFOJIXAPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC2=C1C=CC=C2C(C)(C)O)O

Origin of Product

United States

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